4-Isopropyl-2-nitrobenzoic acid

Lipophilicity LogP Medicinal Chemistry

4-Isopropyl-2-nitrobenzoic acid (CAS 35480-95-6) is a disubstituted nitrobenzoic acid derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol. The compound features an electron-withdrawing nitro group at the ortho position and a bulky isopropyl substituent at the para position relative to the carboxylic acid moiety, conferring a unique combination of steric and electronic properties.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 35480-95-6
Cat. No. B3131484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-2-nitrobenzoic acid
CAS35480-95-6
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3-6H,1-2H3,(H,12,13)
InChIKeyLMEMHNYHGJJMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-2-nitrobenzoic acid (CAS 35480-95-6): Chemical Identity and Baseline Procurement Profile


4-Isopropyl-2-nitrobenzoic acid (CAS 35480-95-6) is a disubstituted nitrobenzoic acid derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol. The compound features an electron-withdrawing nitro group at the ortho position and a bulky isopropyl substituent at the para position relative to the carboxylic acid moiety, conferring a unique combination of steric and electronic properties. It is commercially available from multiple specialty chemical suppliers as a research-grade solid with typical purities of ≥95–97% . The compound is commonly employed as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and organic synthesis programs .

Why In-Class Substitution of 4-Isopropyl-2-nitrobenzoic Acid is Not Straightforward


The unique substitution pattern of 4-isopropyl-2-nitrobenzoic acid—combining a para-isopropyl group with an ortho-nitro group—creates a distinct physicochemical and reactivity profile that cannot be replicated by simple positional isomers or mono-substituted analogs. The ortho-nitro group exerts a powerful electron-withdrawing and steric influence, significantly enhancing the acidity of the carboxylic acid compared to non-nitro or para-nitro analogs [1]. Simultaneously, the para-isopropyl substituent substantially increases lipophilicity (LogP) relative to unsubstituted nitrobenzoic acids, altering solubility and membrane permeability characteristics . Substituting this compound with a simpler nitrobenzoic acid (e.g., 2-nitrobenzoic acid or 4-nitrobenzoic acid) would drastically alter both electronic and hydrophobic properties, potentially compromising synthetic yields, biological activity, or downstream reaction selectivity. Similarly, replacing it with a non-nitrated isopropylbenzoic acid would eliminate the nitro group's reactivity and electron-withdrawing effects entirely. The following sections provide quantitative evidence of these non-interchangeable differences.

Quantitative Differentiation Evidence: 4-Isopropyl-2-nitrobenzoic Acid vs. Key Analogs


Enhanced Lipophilicity: 4-Isopropyl-2-nitrobenzoic Acid vs. Unsubstituted 2-Nitrobenzoic Acid

4-Isopropyl-2-nitrobenzoic acid exhibits substantially higher lipophilicity compared to the unsubstituted 2-nitrobenzoic acid. The measured or predicted LogP value for 4-isopropyl-2-nitrobenzoic acid is 2.82 , whereas the LogP for 2-nitrobenzoic acid is reported as 1.57–1.82 . This difference of approximately 1.0–1.25 log units corresponds to a roughly 10- to 18-fold higher partition coefficient, indicating markedly increased hydrophobicity and potential for improved membrane permeability in biological systems.

Lipophilicity LogP Medicinal Chemistry ADME

Increased Acidity: 4-Isopropyl-2-nitrobenzoic Acid vs. Non-Nitrated 4-Isopropylbenzoic Acid

The presence of the ortho-nitro group dramatically increases the acidity of the carboxylic acid moiety in 4-isopropyl-2-nitrobenzoic acid relative to its non-nitrated analog, 4-isopropylbenzoic acid. While experimental pKa data for the target compound is not directly available, the ortho-nitro group is known to lower pKa by approximately 2–3 units in analogous benzoic acid systems due to a combination of inductive electron withdrawal and intramolecular hydrogen bonding [1][2]. In contrast, 4-isopropylbenzoic acid exhibits a much weaker predicted pKa of 4.23–4.35 [3].

Acidity pKa Reactivity Carboxylic Acid

Lipophilicity Differentiated from Regioisomeric 4-Isopropyl-3-nitrobenzoic Acid

The regioisomeric positioning of the nitro group influences the overall lipophilicity of the molecule. 4-Isopropyl-2-nitrobenzoic acid (ortho-nitro) has a reported LogP of approximately 2.82 . In comparison, the 3-nitro regioisomer (4-isopropyl-3-nitrobenzoic acid) would be expected to exhibit a slightly different lipophilicity profile due to altered dipole moment and hydrogen-bonding capacity; while direct LogP data for the 3-nitro isomer is unavailable, the 2-nitro orientation typically results in higher experimental LogP compared to the 3-nitro orientation due to internal hydrogen bonding between the nitro and carboxyl groups reducing overall polarity [1].

Lipophilicity Regioisomer LogP Medicinal Chemistry

Steric Bulk and Molecular Size Differentiated from Simpler Nitrobenzoic Acids

4-Isopropyl-2-nitrobenzoic acid has a molecular weight of 209.20 g/mol and contains 15 heavy atoms , making it significantly larger and more sterically encumbered than unsubstituted 2-nitrobenzoic acid (MW = 167.12 g/mol, 12 heavy atoms) or 4-nitrobenzoic acid (MW = 167.12 g/mol). The para-isopropyl group introduces considerable steric bulk adjacent to the aromatic ring, which can influence reaction selectivity, crystal packing, and biological target engagement.

Steric Hindrance Molecular Weight Building Block

Synthetic Accessibility and Purity Profile

4-Isopropyl-2-nitrobenzoic acid is commercially supplied with typical purities of 95–97% from multiple vendors . A validated synthetic route via hydrolysis of 4-isopropyl-2-nitrobenzonitrile yields the target compound with a reported yield of 73% under reflux conditions over 3 days . This contrasts with the synthesis of unsubstituted 2-nitrobenzoic acid, which can be prepared by nitration of benzoic acid or oxidation of 2-nitrotoluene with different yields and purity profiles. The availability of a documented, reproducible synthetic procedure with defined yield and purity facilitates reliable procurement and in-house synthesis planning.

Synthesis Purity Yield Procurement

Optimal Application Scenarios for 4-Isopropyl-2-nitrobenzoic Acid in Research and Development


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Steric Bulk

Based on its LogP of 2.82—approximately 10–18× higher than unsubstituted 2-nitrobenzoic acid—and its increased molecular weight (+25%), 4-isopropyl-2-nitrobenzoic acid is ideally suited as a scaffold for medicinal chemistry programs targeting hydrophobic binding pockets or requiring blood-brain barrier permeability. The compound provides a balanced increase in lipophilicity without the excessive hydrophobicity that can lead to poor solubility or off-target toxicity, making it a strategic intermediate for optimizing ADME properties in early-stage drug discovery .

Organic Synthesis: Building Block for Complex Molecules with Ortho-Directing Functionality

The combination of a para-isopropyl group and an ortho-nitro substituent creates a versatile synthetic intermediate with predictable regioselectivity. The ortho-nitro group can serve as a handle for further functionalization via reduction to an amine, nucleophilic aromatic substitution, or participation in cyclization reactions. The increased acidity (pKa estimated ~1.5–2.5) relative to non-nitrated analogs facilitates selective carboxylate activation and amide/ester bond formation under mild conditions, making the compound a valuable building block for constructing more complex molecular architectures [1].

Chemical Biology: Probe Design Leveraging Distinct Physicochemical Profile

The unique combination of enhanced lipophilicity (LogP = 2.82) and strong acidity distinguishes 4-isopropyl-2-nitrobenzoic acid from simpler nitrobenzoic acids and positional isomers. This distinct physicochemical fingerprint makes it a suitable candidate for designing chemical probes where both hydrophobic character and acidic functionality are required—for example, in affinity-based protein profiling, fragment-based screening libraries, or as a precursor for synthesizing nitroaromatic-based fluorescent or photoaffinity labels .

Preclinical Development: Reliable Sourcing and Reproducible Synthesis

Multiple reputable vendors supply 4-isopropyl-2-nitrobenzoic acid at defined purities of 95–97% , and a validated synthetic route with a reported yield of 73% is publicly available via the patent literature . This combination of commercial availability and documented in-house synthetic methodology ensures supply chain resilience and enables scalable production for preclinical studies, reducing the risk of project delays due to sourcing issues or irreproducible syntheses.

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